

H-151 stability and storage conditions

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Compound of Interest

Compound Name:	H-151
CAS No.:	941987-60-6
Cat. No.:	B1672577

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H-151 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of **H-151**, a potent and selective STING antagonist.

Frequently Asked Questions (FAQs)

Q1: What is **H-151** and what is its mechanism of action?

A1: **H-151** is a small molecule inhibitor of the STING (Stimulator of Interferon Genes) protein.[1] It acts as a covalent antagonist by irreversibly binding to the cysteine residue at position 91 (Cys91) of STING.[1][2] This binding event blocks the palmitoylation and clustering of STING, which are essential steps for its activation and downstream signaling.[1] By inhibiting STING, **H-151** effectively reduces the production of pro-inflammatory cytokines and type I interferons. [1][3][4]

Q2: What are the recommended storage conditions for **H-151**?

A2: Proper storage of **H-151** is crucial for maintaining its stability and activity.

Recommendations vary for the solid form and solutions.

- Solid (Powder): Store at -20°C for long-term stability (up to 3 years).[2][3][5] Some suppliers also list storage at 2-8°C.
- In Solvent: For stock solutions, it is recommended to aliquot and store at -80°C (stable for up to 6 months to a year) or -20°C (stable for up to 1 month).[3][5] It is important to avoid repeated freeze-thaw cycles.[1][5]

Q3: How should I prepare stock solutions of **H-151**?

A3: **H-151** is soluble in DMSO and ethanol but is insoluble in water.[5] For in vitro experiments, DMSO is the most common solvent for preparing high-concentration stock solutions.[1][3][5][6] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[3][5] If precipitation occurs upon dissolution, gentle warming and/or sonication can be used to aid solubilization.[2][3]

Q4: Can **H-151** be used in in vivo experiments?

A4: Yes, **H-151** has been shown to be effective in in vivo models.[1][3][4][5] For in vivo administration, it is often formulated in a vehicle such as PBS with 5% Tween-80 or a mix of DMSO, PEG300, Tween-80, and saline.[3][5] It is recommended to prepare these working solutions freshly on the day of use.[3]

Stability and Storage Data

Form	Storage Temperature	Shelf Life	Notes
Powder	-20°C	Up to 3 years	Keep away from moisture. [2] [3] [5]
2-8°C	Varies by supplier	Refer to product-specific datasheet.	
In Solvent	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles. [2] [5]
-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. [1] [3] [5]	

Solubility Data

Solvent	Maximum Concentration	Notes
DMSO	20 - 100 mg/mL (71.60 - 357.99 mM)	Use fresh, anhydrous DMSO. Sonication or warming may be needed. [1] [2] [3] [5] [6]
Ethanol	~14 mg/mL (50.4 mM)	Sonication is recommended. [2] [5]
Water	Insoluble	[5]
DMF	30 mg/mL	
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Difficulty dissolving H-151 powder	Hygroscopic DMSO was used.	Use a fresh, unopened vial of anhydrous DMSO. Moisture significantly impacts solubility. [3] [5]
Insufficient mixing.	Gently warm the solution and/or use sonication to aid dissolution. [2] [3]	
Precipitation of H-151 in working solution	Poor solubility in aqueous media.	For cell culture, ensure the final DMSO concentration is low and compatible with your cells. For in vivo use, prepare fresh formulations with appropriate vehicles like Tween-80 or PEG300 immediately before use. [3] [5]
Inconsistent experimental results	Degradation of H-151 stock solution.	Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. [1] [5] Store aliquots at -80°C for long-term use. [2] [5]
Inactive compound.	Ensure proper storage conditions have been maintained for both the powder and stock solutions. Verify the expiration date of the compound.	
High background in cellular assays	Non-specific effects of high DMSO concentration.	Prepare a vehicle control with the same final concentration of DMSO to assess its effect on your cells.

Experimental Protocols

In Vitro STING Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of **H-151** on STING signaling in a cell-based assay.

- Cell Culture: Plate cells (e.g., THP-1 or RAW 264.7 macrophages) in appropriate culture media and allow them to adhere overnight.[2][4]
- Pre-treatment with **H-151**: Prepare serial dilutions of **H-151** in culture media from a DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%). Pre-treat the cells with varying concentrations of **H-151** (e.g., 0.25, 0.5, 1.0, 2.0 μ M) for 1-2 hours.[2][4]
- STING Activation: Stimulate the cells with a STING agonist, such as cGAMP or DMXAA, at a predetermined optimal concentration.
- Incubation: Incubate the cells for a period sufficient to induce downstream signaling and cytokine production (e.g., 6-24 hours).[4]
- Endpoint Analysis: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., IFN- β or IL-6) by ELISA.[4] Alternatively, lyse the cells to analyze the phosphorylation status of STING pathway proteins (e.g., TBK1, IRF3) by Western blot.[3][7]

In Vivo Murine Model of Autoinflammation

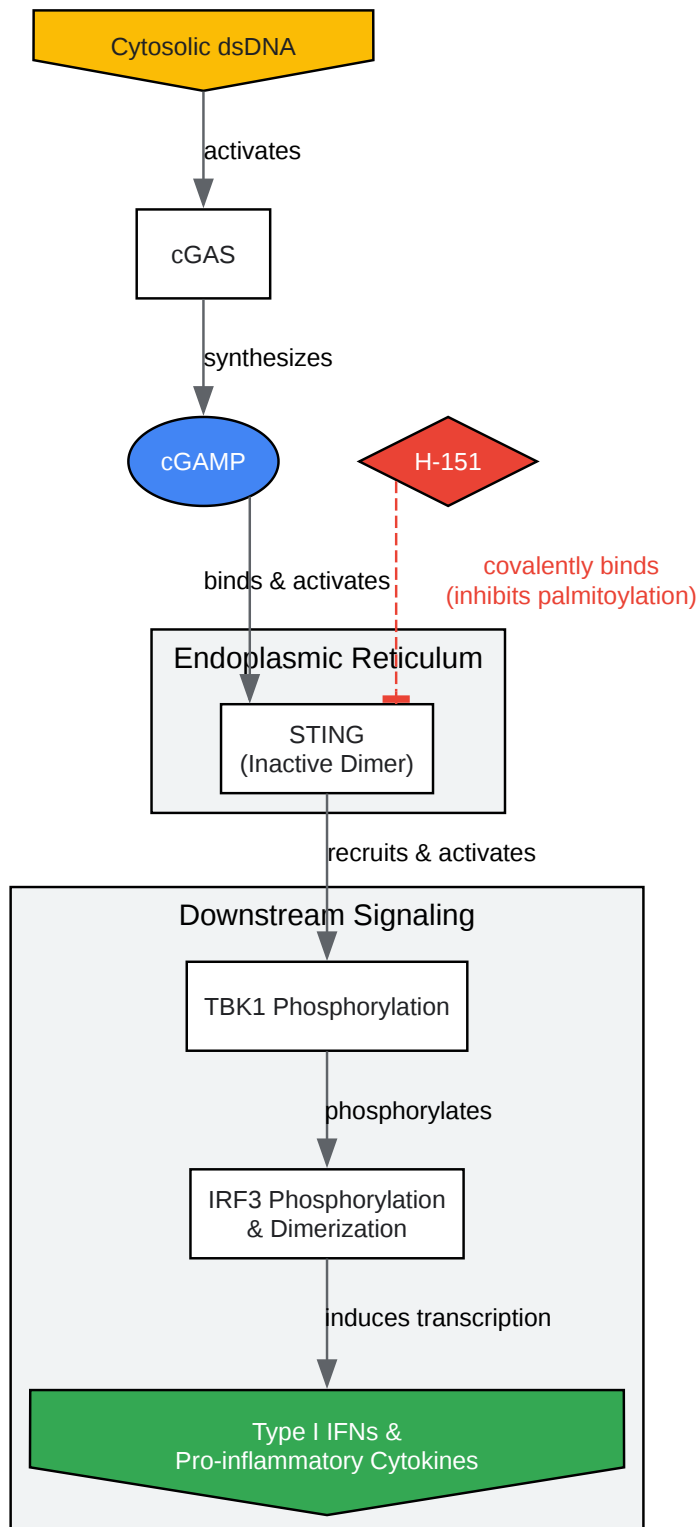
This protocol provides a general workflow for evaluating the efficacy of **H-151** in a mouse model.

- Animal Model: Utilize a relevant mouse model of autoinflammatory disease, such as Trex1-deficient mice or a model induced by a STING agonist.[5]
- **H-151** Formulation: Prepare a fresh suspension of **H-151** for intraperitoneal (i.p.) injection. A common vehicle is PBS containing 5% Tween-80.[3]
- Dosing Regimen: Administer **H-151** to the mice via i.p. injection. A typical dose might be 750 nmol per mouse.[3] The dosing frequency will depend on the experimental design (e.g., a single dose prior to challenge or repeated doses over several days).

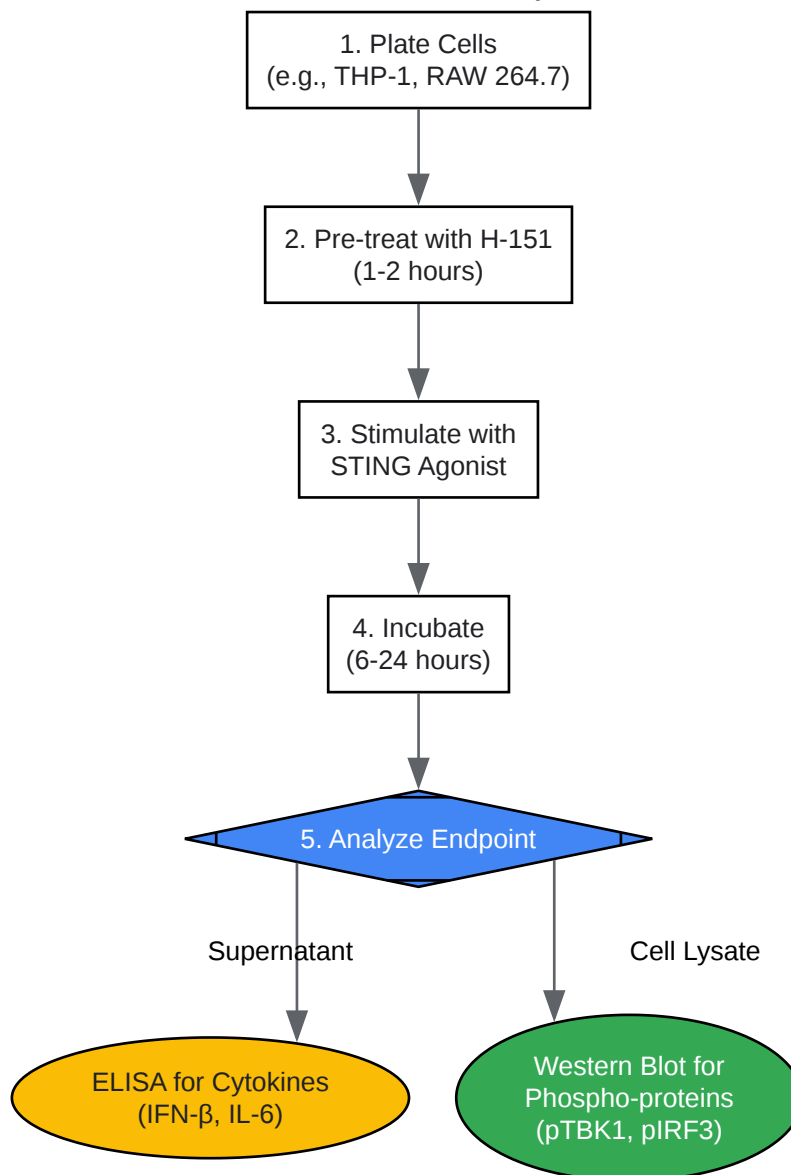
- Induction of Inflammation: Induce inflammation according to the specific model (e.g., administration of a STING agonist).
- Sample Collection and Analysis: At the conclusion of the experiment, collect blood and/or tissues for analysis. Measure systemic cytokine levels in the serum.[4] Analyze tissue homogenates for markers of inflammation and STING pathway activation.[4]

Visualizations

H-151 Mechanism of Action



In Vitro H-151 Inhibition Assay Workflow



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